molecular formula C78H139N11O30 B607641 Fitusiran CAS No. 1639325-43-1

Fitusiran

Cat. No.: B607641
CAS No.: 1639325-43-1
M. Wt: 1711.017
InChI Key: RUPXJRIDSUCQAN-PQNNUJSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fitusiran, marketed under the brand name Givlaari, is a small interfering RNA (siRNA) therapeutic developed by Alnylam Pharmaceuticals. It is specifically designed to target and degrade aminolevulinate synthase 1 messenger RNA in hepatocytes, thereby reducing the levels of neurotoxic intermediates such as delta-aminolevulinic acid and porphobilinogen. This compound is primarily used for the treatment of acute hepatic porphyria, a rare genetic disorder characterized by the accumulation of toxic heme intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fitusiran is synthesized using solid-phase oligonucleotide synthesis, a method that allows for the sequential addition of nucleotides to a growing chain. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale solid-phase synthesis followed by purification using high-performance liquid chromatography. The purified product is then formulated into a solution for subcutaneous injection .

Chemical Reactions Analysis

Types of Reactions

Fitusiran primarily undergoes hydrolysis and enzymatic degradation. The key reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from the degradation of this compound are shorter oligonucleotide fragments and individual nucleotides .

Scientific Research Applications

Fitusiran has a wide range of scientific research applications, including:

Mechanism of Action

Fitusiran exerts its effects by targeting and degrading aminolevulinate synthase 1 messenger RNA in hepatocytes. This action reduces the levels of neurotoxic intermediates such as delta-aminolevulinic acid and porphobilinogen, which are responsible for the symptoms of acute hepatic porphyria. The degradation of aminolevulinate synthase 1 messenger RNA is mediated by the RNA-induced silencing complex, which binds to the siRNA and facilitates the cleavage of the target messenger RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fitusiran

This compound is unique in its specific targeting of aminolevulinate synthase 1 messenger RNA, making it highly effective in reducing the levels of neurotoxic intermediates in patients with acute hepatic porphyria. Its monthly subcutaneous administration offers convenience and improves patient compliance compared to other treatments .

Properties

CAS No.

1639325-43-1

Molecular Formula

C78H139N11O30

Molecular Weight

1711.017

IUPAC Name

N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide

InChI

InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1

InChI Key

RUPXJRIDSUCQAN-PQNNUJSWSA-N

SMILES

O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Givosiran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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